methyl 7-(4-hydroxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate methyl 7-(4-hydroxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10501920
InChI: InChI=1S/C18H14N4O4/c1-10-15(18(25)26-2)16-19-9-13-14(22(16)20-10)7-8-21(17(13)24)11-3-5-12(23)6-4-11/h3-9,23H,1-2H3
SMILES: CC1=NN2C3=C(C=NC2=C1C(=O)OC)C(=O)N(C=C3)C4=CC=C(C=C4)O
Molecular Formula: C18H14N4O4
Molecular Weight: 350.3 g/mol

methyl 7-(4-hydroxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate

CAS No.:

Cat. No.: VC10501920

Molecular Formula: C18H14N4O4

Molecular Weight: 350.3 g/mol

* For research use only. Not for human or veterinary use.

methyl 7-(4-hydroxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate -

Specification

Molecular Formula C18H14N4O4
Molecular Weight 350.3 g/mol
IUPAC Name methyl 11-(4-hydroxyphenyl)-4-methyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaene-5-carboxylate
Standard InChI InChI=1S/C18H14N4O4/c1-10-15(18(25)26-2)16-19-9-13-14(22(16)20-10)7-8-21(17(13)24)11-3-5-12(23)6-4-11/h3-9,23H,1-2H3
Standard InChI Key HQYJGFQHKLYZJH-UHFFFAOYSA-N
SMILES CC1=NN2C3=C(C=NC2=C1C(=O)OC)C(=O)N(C=C3)C4=CC=C(C=C4)O
Canonical SMILES CC1=NN2C3=C(C=NC2=C1C(=O)OC)C(=O)N(C=C3)C4=CC=C(C=C4)O

Introduction

Chemical Characterization and Structural Insights

Molecular Architecture

The compound features a tricyclic core comprising fused pyrazole, pyridine, and pyrimidine rings. Key substituents include:

  • 4-Hydroxyphenyl group at position 7, introducing potential hydrogen-bonding capabilities.

  • Methyl group at position 2, enhancing lipophilicity.

  • Methyl ester at position 3, serving as a potential prodrug moiety for carboxylate activation .

The molecular formula is C18H14N4O4\text{C}_{18}\text{H}_{14}\text{N}_{4}\text{O}_{4}, with a molecular weight of 350.3 g/mol. Its IUPAC name, methyl 11-(4-hydroxyphenyl)-4-methyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7,12-pentaene-5-carboxylate, reflects the intricate bicyclo[7.4.0] system.

Spectroscopic and Physicochemical Properties

While experimental data for this specific derivative are unavailable, related pyrazolo-pyrido-pyrimidines exhibit:

  • UV-Vis absorption: Peaks near 270–310 nm due to π→π* transitions in the aromatic system.

  • Solubility: Limited aqueous solubility (logP ≈ 2.8–3.5), necessitating formulation with co-solvents .

  • Stability: Susceptibility to ester hydrolysis under alkaline conditions, suggesting storage at pH 4–6 .

Synthetic Approaches and Optimization

Retrosynthetic Analysis

The synthesis likely involves sequential cyclization and functionalization steps:

  • Pyrazole ring formation: Condensation of hydrazine derivatives with β-ketoesters.

  • Pyrido-pyrimidine annulation: Cyclocondensation with aminopyridine precursors.

  • Substituent introduction:

    • Suzuki-Miyaura coupling for 4-hydroxyphenyl attachment.

    • Esterification via methyl chloroformate .

Hypothetical Synthetic Pathway

A plausible route (Figure 1) could proceed as:

  • Step 1: Synthesis of 2-methylpyrazol-3-amine.

  • Step 2: Cyclocondensation with 4-chloropyrido[3,4-e]pyrimidin-6-one.

  • Step 3: Palladium-catalyzed coupling with 4-hydroxyphenylboronic acid.

  • Step 4: Esterification at position 3.

Key Challenges:

  • Regioselectivity in pyrido-pyrimidine formation.

  • Protecting group strategies for the 4-hydroxyphenyl moiety .

Biological Activity and Mechanistic Hypotheses

CompoundIC₅₀ (µM)Target Cell Line
Doxorubicin5MCF-7
10e (Nitro analog)11MCF-7
8b (Methoxy analog)25MCF-7

The 4-hydroxyphenyl group in the query compound may enhance DNA intercalation or topoisomerase inhibition, while the methyl ester could improve membrane permeability .

Estrogen Receptor Modulation

Structural similarity to 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP), a GPER1 modulator (EC₅₀ = 2.8 nM) , suggests potential estrogenic activity. The 4-hydroxyphenyl moiety may mediate ERβ interactions, altering breast cancer cell proliferation .

Research Gaps and Future Directions

Unanswered Questions

  • Synthetic feasibility: Optimal conditions for regioselective cyclization remain undefined.

  • Target engagement: Whether the compound inhibits kinases (e.g., CDK2, EGFR) or interacts with nuclear receptors requires validation.

Recommended Studies

  • In vitro screening: Prioritize NCI-60 panel testing.

  • Prodrug optimization: Evaluate hydrolysis to the carboxylic acid in plasma.

  • Crystallography: Resolve binding modes with ERβ or GPER1 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator